4-(3-Oxoprop-1-en-1-yl)benzonitrile
Overview
Description
4-(3-Oxoprop-1-en-1-yl)benzonitrile is a chemical compound with the molecular formula C10H7NO . It has a molecular weight of 157.17 . The compound contains a total of 32 bonds, including 20 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 ketone (aromatic), 1 secondary amine (aromatic), and 1 nitrile (aromatic) .
Synthesis Analysis
The synthesis of 4-(3-Oxoprop-1-en-1-yl)benzonitrile involves a reaction with amidomalonate in 2,2,2-trifluoroethanol at room temperature . The reaction is stirred overnight, and the crude product is purified by column chromatography to furnish the final product .Molecular Structure Analysis
The InChI code for 4-(3-Oxoprop-1-en-1-yl)benzonitrile is 1S/C10H7NO/c11-8-10-5-3-9(4-6-10)2-1-7-12/h1-7H/b2-1+ . The compound contains a benzene ring attached to a nitrile group and a propenyl group .Physical And Chemical Properties Analysis
4-(3-Oxoprop-1-en-1-yl)benzonitrile is a powder with a melting point of 136-138°C . The compound is stable under normal temperatures and pressures .Scientific Research Applications
- Anticancer Agents : Researchers explore chalcones for their potential as anticancer agents due to their cytotoxic properties. Modifications of the chalcone scaffold, including 4-(3-Oxoprop-1-en-1-yl)benzonitrile, may lead to novel drug candidates .
- 4-(3-Oxoprop-1-en-1-yl)benzonitrile exhibits NLO properties. These materials are crucial for devices like frequency converters, optical switches, and sensors. Researchers investigate its structure and electronic transitions to optimize NLO performance .
- Hybrid supercapacitors benefit from electrode materials with high surface area and good conductivity. Incorporating 4-(3-Oxoprop-1-en-1-yl)benzonitrile-derived compounds into carbon-based electrodes could enhance energy storage performance .
Organic Synthesis and Medicinal Chemistry
Non-linear Optical (NLO) Materials
Electrochemical Energy Storage
Crystallography and Solid-State Chemistry
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a derivative of benzonitrile and contains a reactive 3-oxoprop-1-en-1-yl group . .
Biochemical Pathways
The biochemical pathways affected by 4-(3-Oxoprop-1-en-1-yl)benzonitrile are currently unknown Given the compound’s structure, it may be involved in reactions with other organic compounds, possibly influencing various biochemical pathways
properties
IUPAC Name |
4-[(E)-3-oxoprop-1-enyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c11-8-10-5-3-9(4-6-10)2-1-7-12/h1-7H/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMCARXOHQPZAX-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Oxoprop-1-en-1-yl)benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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